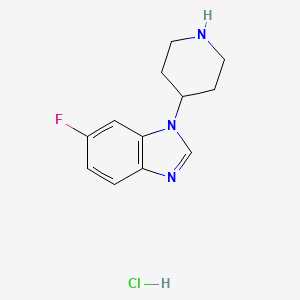
2-Phenyl-2-(pyrimidin-4-yl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-(pyrimidin-4-yl)ethan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a phenyl group and a pyrimidinyl group attached to an ethanamine backbone, forming a hydrochloride salt. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(pyrimidin-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-phenylacetonitrile with pyrimidine derivatives under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions may vary, but common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction typically produces secondary or tertiary amines.
科学的研究の応用
2-Phenyl-2-(pyrimidin-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-Phenyl-2-(pyrimidin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it may act as an agonist or antagonist, influencing cellular signaling processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
類似化合物との比較
- 2-Phenyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Comparison: Compared to similar compounds, 2-Phenyl-2-(pyrimidin-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl and pyrimidinyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for targeted research applications.
特性
IUPAC Name |
2-phenyl-2-pyrimidin-4-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-8-11(10-4-2-1-3-5-10)12-6-7-14-9-15-12;/h1-7,9,11H,8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJVRXDNMZCSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=NC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride](/img/structure/B8219426.png)

![Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8219452.png)

![2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride](/img/structure/B8219456.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B8219463.png)



![2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride](/img/structure/B8219506.png)
![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219514.png)


![2,6,10-Triazaspiro[4.6]undecan-9-one dihydrochloride](/img/structure/B8219529.png)
